N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide
Description
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline ring, a piperidine ring, and a trifluoromethoxy group, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)30-18-8-4-2-6-16(18)20(29)27-14-9-11-28(12-10-14)19-15-5-1-3-7-17(15)25-13-26-19/h2,4,6,8,13-14H,1,3,5,7,9-12H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPGVJKHOLWWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide typically involves multiple steps, including the formation of the quinazoline and piperidine rings, followed by the introduction of the trifluoromethoxy group. Common reagents used in these reactions include various amines, acids, and catalysts. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a wide range of functionalized benzamides.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate various biochemical pathways.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethoxy group, in particular, can enhance the compound’s stability and reactivity compared to similar molecules.
Biological Activity
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 434.5 g/mol
- CAS Number : 2034346-74-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial for bacterial survival and proliferation.
- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is comparable to established antibiotics .
Anticancer Potential
Research indicates that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways .
Case Studies
- Anticancer Activity in Cell Lines :
- Antimicrobial Efficacy :
Summary of Research Findings
| Biological Activity | Mechanism | Observed Effects |
|---|---|---|
| Antimicrobial | Enzyme inhibition | Effective against S. aureus and E. coli |
| Anticancer | Apoptosis induction | Reduced viability in A549, MCF-7, HepG2 cells |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis requires multi-step reactions, often involving nucleophilic substitution and condensation. Critical parameters include solvent choice (e.g., DMF or DMSO for polar intermediates), temperature control (reflux conditions for cyclization), and catalysts (e.g., sodium pivalate for amide bond formation). Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity . Yields can be improved by adjusting stoichiometry and reaction times, as demonstrated in analogous quinazoline derivatives .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms structural integrity, with chemical shifts for trifluoromethoxy (~δ 4.5-5.5 ppm) and tetrahydroquinazoline protons (~δ 1.5-3.0 ppm) serving as diagnostic markers .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What safety protocols are critical during synthesis?
- Methodological Answer : Conduct a hazard analysis for reagents (e.g., trifluoromethyl-containing intermediates, chlorinated solvents). Use fume hoods for volatile compounds (e.g., dichloromethane) and personal protective equipment (gloves, goggles). Mutagenicity screening (e.g., Ames testing) is recommended for benzamide derivatives, as some analogs show mutagenic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the tetrahydroquinazoline ring (e.g., substituents at C5-C8) or piperidine moiety (e.g., N-alkylation) to assess impact on target binding .
- Functional group swaps : Replace the trifluoromethoxy group with methoxy, chloro, or nitro groups to evaluate electronic effects on bioactivity .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., apoptosis in cancer lines) .
Q. How can computational methods aid in rational design?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the benzamide and tetrahydroquinazoline moieties as potential pharmacophores .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization of electron-deficient trifluoromethoxy derivatives .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts vs. theoretical predictions)?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in crowded regions (e.g., piperidine protons) .
- X-ray crystallography : Resolve stereochemical uncertainties in the tetrahydroquinazoline-piperidine junction .
- Comparative analysis : Cross-validate with structurally related compounds (e.g., N-butyl-tetrahydroquinazoline derivatives) to identify systematic shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
